Propan-2-yl 2-dodecylbenzene-1-sulfonate

Description

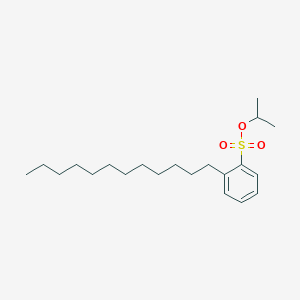

Structure

3D Structure

Properties

CAS No. |

139972-40-0 |

|---|---|

Molecular Formula |

C21H36O3S |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

propan-2-yl 2-dodecylbenzenesulfonate |

InChI |

InChI=1S/C21H36O3S/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18-21(20)25(22,23)24-19(2)3/h14-15,17-19H,4-13,16H2,1-3H3 |

InChI Key |

POCCEQRNLCTSPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Propan 2 Yl 2 Dodecylbenzene 1 Sulfonate and Analogues

Precursor Synthesis: Advanced Alkylation Approaches for Dodecylbenzene (B1670861) Derivatives

The foundational step in the synthesis of Propan-2-yl 2-dodecylbenzene-1-sulfonate is the production of its precursor, dodecylbenzene. This is achieved through the Friedel-Crafts alkylation of benzene (B151609) with a C12 olefin, typically 1-dodecene (B91753). wikipedia.orgscilit.com This electrophilic aromatic substitution reaction is a cornerstone of industrial organic chemistry, particularly in the manufacturing of surfactants. mt.comlibretexts.org The primary raw materials for the olefin are either n-paraffins (from kerosene) which are dehydrogenated, or ethylene, which is oligomerized. wikipedia.org

Catalytic Systems in Alkylation Processes: Innovations and Mechanistic Insights

The choice of catalyst is paramount in the alkylation of benzene as it dictates the reaction's efficiency, selectivity, and environmental impact. Historically, the process has been dominated by homogeneous Lewis acid and Brønsted acid catalysts. mt.com

Traditional Liquid Acid Catalysts : Hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃) have been the two major catalysts for the industrial-scale alkylation of benzene with long-chain mono-olefins. wikipedia.orggoogle.com These catalysts are effective but pose significant challenges, including their corrosive nature, difficulty in separation from the product stream, and the generation of hazardous waste. google.comresearchgate.net

Solid Acid Catalysts : To overcome the drawbacks of liquid acids, significant research has focused on developing heterogeneous solid acid catalysts. These catalysts are non-corrosive, easily separable, and can be regenerated, aligning with the principles of green chemistry. nih.govresearchgate.net Innovations in this area include:

Zeolites : These microporous aluminosilicate (B74896) minerals are widely studied due to their strong acid sites and shape-selective properties. etsu.edu Zeolites with 12-membered ring channels, such as Beta, Y, and Mordenite (MOR), have shown high activity and selectivity for this reaction. researchgate.netacs.orgresearchgate.net

Heteropoly Acids : Materials like 12-tungstophosphoric acid (TPA) and 12-silicotungstic acid (STA), often supported on high-surface-area materials like zirconia (ZrO₂) or mesoporous silica (B1680970) (MCM-41), have demonstrated high catalytic activity. researchgate.nettsijournals.comiitm.ac.in

Functionalized Clays (B1170129) : Activated clays and synthetic aluminosilicates have been employed since the 1940s and continue to be developed for benzene alkylation. nih.govetsu.edu

Ionic Liquids (ILs) : Ionic liquids, particularly those based on chloroaluminates, have emerged as effective catalysts. sciopen.com They can act as homogeneous catalysts but are non-volatile and can be immobilized on solid supports, combining the benefits of high activity with ease of separation. sciopen.commdpi.com Molecular dynamics simulations suggest that immobilized ILs can promote the enrichment of benzene at the catalyst interface, potentially enhancing reaction rates. sciopen.com

The underlying mechanism for all these systems is the Friedel-Crafts alkylation, which proceeds via the generation of a carbocation from the dodecene olefin by the acid catalyst. This electrophile then attacks the electron-rich benzene ring, followed by the loss of a proton to restore aromaticity and yield the dodecylbenzene product. mt.cometsu.edu

Regioselective Alkylation for Dodecylbenzene Isomers

The alkylation of benzene with 1-dodecene can result in various positional isomers, where the phenyl group is attached at different carbons along the dodecyl chain. The properties of the final sulfonate, particularly its biodegradability, are highly dependent on this isomer distribution. Linear alkylbenzenes (LAB) are preferred over branched isomers, and within the linear isomers, 2-phenyldodecane (B3050589) (2-LAB) is considered the most biodegradable and environmentally favorable. libretexts.orgresearchgate.net

Achieving high regioselectivity for the 2-LAB isomer is a primary goal in catalyst development. The reaction is prone to hydride shifts within the carbocation intermediate, which leads to the formation of a mixture of isomers (3-phenyl, 4-phenyl, etc.). etsu.edu

Traditional catalysts like AlCl₃ typically produce a mixture of isomers, with the 2-phenyl isomer content being around 25-30%. nih.gov

Shape-selective solid acid catalysts, especially zeolites, have attracted significant attention for their potential to enhance 2-LAB selectivity. researchgate.net The constrained pore structure of certain zeolites can sterically hinder the formation of bulkier internal isomers, favoring the formation of the 2-LAB product at the mouth of the pores. For instance, fabricated beta zeolites have been reported to achieve a selectivity for 2-LAB as high as 85%. acs.org

Other solid acid systems have also been optimized for 2-LAB selectivity. Studies using zirconia-supported silicotungstic acid have achieved 2-phenyldodecane selectivity of 47.1% under optimized conditions. iitm.ac.in

Sulfonation Reactions: Optimization and Process Engineering

Following the synthesis of dodecylbenzene, the next critical step is the introduction of a sulfonic acid group onto the benzene ring. This is accomplished through an electrophilic aromatic sulfonation reaction. cosoonchem.com

The most common industrial method involves the reaction of dodecylbenzene with sulfur trioxide (SO₃), which is typically diluted with dry air. cosoonchem.comresearchgate.net The reaction is highly exothermic (ΔH ≈ -150 kJ/mol) and extremely fast, necessitating specialized reactor designs for efficient heat removal and process control. aidic.it

Process engineering for sulfonation predominantly utilizes multi-tube falling film reactors (MTFR). researchgate.netballestra.com In this design, liquid dodecylbenzene flows down the inner walls of multiple tubes as a thin film, while a co-current stream of diluted SO₃ gas flows through the center. aidic.itgoogle.com This configuration provides a large surface area for the reaction and allows for efficient heat transfer to a cooling jacket surrounding the tubes, which is crucial for preventing overheating and the formation of undesirable byproducts. researchgate.net Optimization of the process involves precise control of key parameters such as the molar ratio of SO₃ to the organic feed, reaction temperature, and residence time in the reactor. researchgate.netslideshare.net

Electrophilic Aromatic Sulfonation Mechanisms of Dodecylbenzene

The sulfonation of the dodecylbenzene ring is a classic example of an electrophilic aromatic substitution. alfa-chemistry.comwikipedia.org The active electrophile is the sulfur trioxide (SO₃) molecule, which has a highly electrophilic sulfur atom due to the electron-withdrawing effect of the three oxygen atoms. libretexts.orgchemistrysteps.com In the presence of sulfuric acid, a protonated derivative, HSO₃⁺, can also act as the electrophile. chemistrysteps.commasterorganicchemistry.com

The mechanism proceeds in two main steps:

Attack of the Electrophile : The π-electron system of the dodecylbenzene ring attacks the electrophilic sulfur atom of SO₃. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. alfa-chemistry.commasterorganicchemistry.com

Deprotonation : A weak base, such as water or HSO₄⁻, removes a proton from the carbon atom bearing the SO₃ group, restoring the aromaticity of the ring and yielding the dodecylbenzenesulfonic acid (DBSA) product. masterorganicchemistry.com

A distinctive feature of aromatic sulfonation is its reversibility. The sulfonic acid group can be removed by heating in dilute aqueous acid, a process known as desulfonation. wikipedia.orgchemistrysteps.com

Alternative Sulfonating Agents and Their Reaction Dynamics

While gaseous sulfur trioxide is the most direct and cleanest sulfonating agent for industrial production, other reagents can be employed, each with different reaction dynamics. cabb-chemicals.com

Esterification Techniques for Propan-2-yl Moiety Introduction

The final step in the synthesis is the conversion of dodecylbenzenesulfonic acid (DBSA) into its isopropyl ester, this compound. This transformation is achieved through esterification, typically by reacting the sulfonic acid with propan-2-ol (isopropyl alcohol).

Sulfonic acids can be esterified with alcohols, often under acidic conditions. A notable aspect of this specific reaction is that dodecylbenzenesulfonic acid itself is a strong acid and can act as the catalyst for its own esterification. rsc.orgresearchgate.net This self-catalysis simplifies the process by eliminating the need for an additional strong acid catalyst like sulfuric acid, which would need to be separated from the final product. google.com

The reaction can be driven to completion by removing the water that is formed as a byproduct, for example, by azeotropic distillation. google.com Research has shown that surfactant-catalyzed esterifications using DBSA can proceed efficiently even under mild conditions, such as at room temperature and in the absence of a solvent. rsc.org The amphiphilic nature of DBSA, with its hydrophobic dodecyl chain and hydrophilic sulfonic acid head, facilitates the interaction between the organic alcohol and the acid group, promoting the reaction. researchgate.net

Kinetic and Mechanistic Studies of Isopropanol-Mediated Esterification

The formation of this compound is achieved through the esterification of dodecylbenzene sulfonic acid with isopropanol. While specific kinetic studies on this exact reaction are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on analogous systems, such as the acid-catalyzed esterification of other sulfonic acids or long-chain fatty acids with isopropanol. These reactions are typically reversible and their rates are influenced by temperature, reactant molar ratios, and catalyst concentration. researchgate.netresearchgate.net

The reaction kinetics for the esterification of myristic acid with isopropanol, catalyzed by p-toluene sulfonic acid (pTSA), were found to follow first-order kinetics for all components. researchgate.net The reaction rate demonstrates a clear dependence on both the amount of catalyst used and the temperature. researchgate.net An increase in the molar ratio of alcohol to acid leads to a higher reaction rate and greater equilibrium conversion. researchgate.net Notably, the reaction with a primary alcohol like n-propanol is significantly faster (approximately 3.8 times at 373K) than with the secondary alcohol isopropanol, a difference attributable to steric hindrance. researchgate.net

Mechanistically, the acid-catalyzed esterification of a sulfonic acid with an alcohol can proceed through different pathways. A Density Functional Theory (DFT) study on the esterification of benzenesulfonic acid with methanol (B129727) suggests that mechanisms involving a pentacoordinate sulfur intermediate are energetically unfavorable. rsc.org Instead, the study indicates a low activation barrier for an S(_N)1 pathway, which proceeds through a sulfonylium cation intermediate, and a moderate barrier for an S(_N)2 pathway, where protonated methanol acts as the alkylating agent. rsc.org The presence of water, a byproduct of the esterification, can inhibit the reaction by promoting the reverse hydrolysis reaction, although this effect can be mitigated at higher temperatures. mdpi.com

The following table summarizes kinetic data from studies on the esterification of fatty acids with isopropanol, which serves as a proxy for the synthesis of the target compound.

Kinetic Parameters for Isopropanol Esterification Reactions

| Fatty Acid | Catalyst | Activation Energy (kJ/mol) | Key Findings | Reference |

|---|---|---|---|---|

| Palmitic Acid | p-Toluene Sulfonic Acid (p-TSA) | 40.77 | Reaction kinetics were analyzed using a power law rate equation for the homogeneous catalyst. | researchgate.net |

| Palmitic Acid | Zinc ethanoate on silica gel | 36.02 | A Langmuir Hinshelwood Hougen Watson (LHHW) model was used for the heterogeneous kinetics. | researchgate.net |

| Myristic Acid | p-Toluene Sulfonic Acid (p-TSA) | Not specified | Reaction follows first-order kinetics. Rate increases with catalyst concentration, temperature, and alcohol-to-acid ratio. | researchgate.net |

| Palm Fatty Acids | Methanesulfonic acid | 64 | The study compared batch vs. reactive distillation conditions, with the latter showing increased conversion. | ucr.ac.cr |

Novel Catalytic Systems for Sulfonate Ester Synthesis

The synthesis of sulfonate esters has traditionally relied on the reaction of alcohols with sulfonyl chlorides in the presence of a base. eurjchem.com However, research has focused on developing more efficient, selective, and environmentally friendly catalytic systems. These novel systems span transition-metal catalysis, solid acid catalysts, and electrochemical methods.

Transition metals, particularly copper, have shown significant promise. Copper(I) iodide (CuI) has been used as an effective catalyst in the visible-light-induced, one-pot synthesis of sulfonic esters from arylazo sulfones, a sulfur dioxide surrogate, and alcohols. nih.gov This method offers high yields under mild conditions. nih.gov Other copper salts such as CuBr(_2), CuCl(_2), and Cu(OAc)(_2) have also demonstrated good catalytic activity in similar reactions. nih.gov Another approach involves a copper-assisted conversion of hydroxypyridines and sodium sulfinates into the corresponding sulfonate esters. researchgate.net

Solid acid catalysts present a green alternative to homogeneous catalysts like sulfuric or p-toluene sulfonic acid, offering advantages such as easier separation, reusability, and reduced corrosion. researchgate.net Sulfonic acid-functionalized silica nanospheres have been developed as a stable, heterogeneous nanocatalyst for the green esterification of carboxylic acids, a technology that could be adapted for sulfonate ester synthesis. elsevierpure.com Similarly, carbohydrate-derived carbons can be converted into sulfonated heterogeneous catalysts for ester production, with their catalytic activity correlating to the density of sulfonic acid sites achieved through different sulfonation methods. mdpi.com

Emerging electrochemical strategies provide a transition-metal-free pathway to sulfonate esters. One such method involves the difunctionalization of alkenes using potassium metabisulfite (B1197395) as a sulfur dioxide surrogate, enabling the formation of C-S, S-O, and C-O bonds under mild electrochemical conditions. researchgate.net

The table below provides a comparative overview of various novel catalytic systems for the synthesis of sulfonate and related esters.

Comparison of Novel Catalytic Systems for Sulfonate Ester Synthesis

| Catalyst System | Methodology | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) | Visible-light-induced multicomponent reaction | Arylazo sulfones, Alcohols | High yields, mild conditions, one-pot synthesis. | nih.gov |

| Copper(II) Bromide (CuBr₂) | Base- and ligand-free conversion | Hydroxypyridines, Sodium sulfinates | Uses cheap and readily available catalyst. | researchgate.net |

| None (Electrochemical) | Electrochemical difunctionalization of alkenes | Alkenes, Alcohols, Potassium metabisulfite | Transition-metal-free, mild conditions, green access to sulfonate esters. | researchgate.net |

| Sulfonic acid-functionalized silica nanospheres | Heterogeneous catalysis | Carboxylic acids, Alcohols (by analogy) | Reusable, stable, replaces toxic liquid acids, solvent-free conditions. | elsevierpure.com |

| Sulfonated Incomplete Carbonized Glucose (PSS-ICG) | Heterogeneous catalysis | Palm fatty acid distillate | High acid density (14.643 mmol g⁻¹) leads to high catalytic activity (96.3% yield). | mdpi.com |

Emerging Sustainable and Green Synthesis Routes for Alkylbenzene Sulfonates

The synthesis of the precursor, dodecylbenzene sulfonic acid, is part of the broader class of linear alkylbenzene sulfonates (LAS), which are cornerstone surfactants in the detergent industry. nbinno.comedu.krd The traditional production involves the alkylation of benzene with linear olefins, followed by sulfonation. nbinno.com Historically, the alkylation step utilized catalysts like aluminum chloride (AlCl(_3)) or hydrofluoric acid (HF), which pose significant environmental and safety concerns. researchgate.netjbth.com.brnih.gov Green chemistry principles are driving innovation in this field, focusing on alternative feedstocks and improved catalytic processes.

A major focus of sustainable synthesis is the replacement of hazardous liquid acid catalysts with solid acid catalysts. Zeolites and chemically supported aluminum chloride on silica supports are examples of reusable catalysts that can overcome the environmental problems associated with AlCl(_3) and HF, while also offering better selectivity towards the most biodegradable isomers. researchgate.net The sulfonation step, commonly achieved by reacting linear alkylbenzene (LAB) with sulfur trioxide (SO(_3)), is also being optimized in specialized reactors to maximize yield and purity. nbinno.com

Another key avenue for greening the synthesis of alkylbenzene sulfonates is the "defossilisation" of the supply chain. frontiersin.org This involves exploring new synthesis routes to the olefin and benzene raw materials from non-petroleum sources. frontiersin.org Research is actively reviewing technologies to produce these precursors from biomass or other renewable "carbon rainbow" sources to phase out non-renewable "black" carbon. frontiersin.org Bio-based surfactants are also being developed as direct alternatives. For instance, a new class of furan (B31954) surfactants, derived from the esterification of furoic acid (from biomass) and fatty alcohols followed by sulfonation, has been reported as a potential green replacement for traditional sulfonated surfactants. acs.orgresearchgate.net

The following table outlines some of the sustainable approaches being explored for the production of alkylbenzene sulfonates.

Sustainable Approaches in Alkylbenzene Sulfonate Synthesis

| Approach | Description | Environmental Benefit | Reference |

|---|---|---|---|

| Solid Acid Catalysts | Replacement of HF and AlCl₃ in the alkylation step with catalysts like zeolites. | Eliminates hazardous liquid acids, improves catalyst reusability and product selectivity. | researchgate.net |

| Renewable Energy Integration | Utilizing renewable sources for heat and electricity in the production process. | Reduces the carbon footprint; a potential 15.73% reduction in Global Warming Potential. | jbth.com.br |

| Bio-based Feedstocks | "Defossilisation" of the supply chain by producing olefins and aromatics from biomass instead of petroleum. | Reduces reliance on fossil fuels and moves towards a circular economy. | frontiersin.org |

| Alternative Bio-surfactants | Developing new surfactants from renewable resources, such as sulfonated alkyl furoates from furoic acid. | Provides a direct, green substitute for petroleum-derived alkylbenzene sulfonates. | acs.orgresearchgate.net |

| Green Promoters | Use of environmentally benign promoters like ethanol (B145695) in downstream processing. | Reduces the use of potentially more hazardous chemicals. | ijnc.ir |

Advanced Analytical Characterization of Propan 2 Yl 2 Dodecylbenzene 1 Sulfonate

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is an essential tool for isolating and quantifying specific LAS isomers from intricate environmental and commercial samples. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer robust methods for this purpose, each with distinct advantages.

HPLC is a primary technique for the analysis of non-volatile compounds like sulfonate esters. Method development for propan-2-yl 2-dodecylbenzene-1-sulfonate focuses on reversed-phase chromatography, which separates compounds based on hydrophobicity.

Stationary and Mobile Phases: The separation of LAS homologues and positional isomers is typically achieved using C8 or C18 reversed-phase columns. researchgate.netscielo.br A gradient elution is often employed to effectively resolve the various components in a mixture. The mobile phase commonly consists of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a salt, like sodium perchlorate, to improve peak shape and separation efficiency. researchgate.netscielo.br For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile salts. sielc.com

Detection: A UV detector is commonly used, with detection wavelengths typically set around 225 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, with excitation at approximately 225 nm and emission at 290 nm. researchgate.net The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C8, 5 µm particle size |

| Mobile Phase A | 0.075 M Sodium Perchlorate in Water |

| Mobile Phase B | Methanol |

| Gradient | Start at 50% B, increase to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Fluorescence (Ex: 225 nm, Em: 290 nm) |

While less direct for non-volatile sulfonates, GC-MS provides unparalleled separation of isomers after a derivatization step. nih.govnih.gov For this compound, analysis would typically involve its conversion to a more volatile derivative, such as a methyl ester, though the isopropyl ester itself may have sufficient volatility for direct analysis under specific conditions. researchgate.net

Derivatization and Analysis: The sulfonate can be converted to a methyl ester using reagents like diazomethane (B1218177) or trimethyl orthoformate. nih.govresearchgate.net The resulting volatile derivatives are then introduced into the GC system. A non-polar capillary column (e.g., DB-5ms) is used to separate the isomers based on their boiling points and interaction with the stationary phase. The separated isomers are then detected by a mass spectrometer, which provides both quantification and structural information based on fragmentation patterns. nih.gov Electron impact (EI) is a common ionization method used for this purpose. nih.govresearchgate.net

Spectroscopic Investigations for Molecular Architecture and Conformation

Spectroscopy provides fundamental insights into the molecular structure, functional groups, and conformational properties of the target compound.

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms. For this compound, specific chemical shifts would confirm the identity of the 2-dodecyl isomer and the propan-2-yl ester group.

¹H NMR: The aromatic protons would appear in the range of 7.2-7.9 ppm. The methine proton of the isopropyl group (-OCH(CH₃)₂) would be a septet around 4.8-5.0 ppm, while the methyl protons of this group would be a doublet near 1.3 ppm. The benzylic proton on the dodecyl chain (-CH(C₁₀H₂₁)Ph) would be a multiplet around 2.6 ppm. The long alkyl chain would show a complex series of multiplets between 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm. researchgate.netchemicalbook.com

¹³C NMR: The aromatic carbons would resonate between 125 and 145 ppm. The carbonyl carbon of the sulfonate group is not present, but the carbon attached to the sulfur (C-1 of the benzene (B151609) ring) would be significantly deshielded. The carbons of the isopropyl and dodecyl groups would appear in the aliphatic region (10-75 ppm).

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the sulfonate ester group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O-C stretching vibration would appear in the 900-1000 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the dodecyl and isopropyl groups appears just below 3000 cm⁻¹ (2850-2960 cm⁻¹). ajol.infopressbooks.pubopenstax.org Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region. ajol.info

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would clearly show the aromatic ring vibrations and the C-S bond stretching. The alkyl chain C-C and C-H vibrations would also be prominent. nih.gov The symmetric S=O stretch would be a strong band, complementing the IR data.

Table 2: Key Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | 3020 - 3100 | 3020 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | 2850 - 2960 | Stretching |

| Aromatic C=C | 1450 - 1600 | 1450 - 1600 | Stretching |

| S=O | ~1350 (asym), ~1175 (sym) | ~1175 (sym) | Stretching |

| S-O-C | 900 - 1000 | 900 - 1000 | Stretching |

Mass Spectrometry for Identification of Transformation Products

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for identifying and structurally elucidating the transformation products (TPs) of this compound that may form in the environment or during industrial processes. rsc.orgresearchgate.net

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental formulas for parent compounds and their TPs. nih.gov Tandem mass spectrometry (MS/MS) experiments involve selecting a specific ion (the precursor ion) and fragmenting it to produce a characteristic fragmentation pattern (product ions). rsc.orgresearchgate.net

For this compound, common transformation pathways include hydroxylation of the alkyl chain or aromatic ring, and cleavage of the ester bond. The resulting TPs can be identified by comparing their mass spectra and retention times to those of known standards or by interpreting the fragmentation patterns to deduce their structures. For example, the loss of the propan-2-yl group or characteristic fragments from the dodecyl chain would be key indicators in the MS/MS spectra. Electrospray ionization (ESI) in negative mode is often used for the analysis of sulfonated compounds. rsc.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Environmental Studies

Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of polar and thermally labile compounds like this compound in complex environmental matrices. osti.gov Due to their widespread use in cleaning products, LAS are frequently detected in wastewater, rivers, and sludge-amended soils. shimadzu.comindustrialchemicals.gov.au

In ESI-MS, this compound is typically analyzed in the negative ion mode. The sulfonate group is readily deprotonated in the ESI source, leading to the formation of an abundant [M-H]⁻ ion. shimadzu.comresearchgate.net This characteristic makes the technique highly sensitive for this class of compounds. For environmental studies, sample preparation is a crucial step to remove interfering substances and concentrate the analyte. Techniques such as pressurized liquid extraction and solid-phase extraction (SPE) are commonly employed before analysis by LC-ESI-MS. nih.gov

Tandem mass spectrometry (MS/MS) is often used for unambiguous identification and quantification. Upon collisional activation, the [M-H]⁻ precursor ion of an alkylbenzene sulfonate fragments to produce characteristic product ions. For instance, a common product ion at m/z 183, corresponding to the sulfobenzyl moiety, is often selected for multiple reaction monitoring (MRM) transitions, providing high selectivity for LAS compounds regardless of the alkyl chain length. shimadzu.com

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Negative Electrospray (ESI-) | Facilitates the formation of the [M-H]⁻ ion from the acidic sulfonate group. shimadzu.com |

| Capillary Voltage | 3.0 - 5.0 kV | Optimized to achieve stable spray and efficient ionization. |

| Nebulizer Gas | Nitrogen (N₂) | Assists in desolvation and droplet formation. |

| Drying Gas Temperature | 250 - 350 °C | Aids in solvent evaporation from the ESI droplets. |

| Precursor Ion [M-H]⁻ | m/z 367.23 | Corresponds to the deprotonated molecule of this compound. |

| MS/MS Product Ion | m/z 183 | Characteristic fragment used for selective detection in complex samples. shimadzu.com |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) offers a significant advantage for the analysis of this compound by providing highly accurate mass measurements. nih.gov This capability is essential for confirming the elemental composition of the analyte and distinguishing it from other isobaric compounds that may be present in a sample, which is a common challenge in environmental and industrial analysis. nih.gov

Instruments such as Time-of-Flight (ToF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can achieve mass resolutions exceeding 100,000 and mass accuracies in the low parts-per-million (ppm) or even parts-per-billion (ppb) range. nih.govaimspress.com For this compound (C₂₁H₃₆O₃S), the theoretical monoisotopic mass of its deprotonated ion [M-H]⁻ is 367.2309. An HRMS instrument can measure this mass with very high precision. If the measured mass is, for example, 367.2312, the resulting mass error would be less than 1 ppm, providing strong evidence for the compound's identity. This level of confidence is often sufficient for identification without the need for a reference standard, which is particularly useful in non-target screening of environmental samples. aimspress.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₃₆O₃S |

| Adduct Form | [M-H]⁻ |

| Theoretical Exact Mass | 367.2309 |

| Hypothetical Measured Mass | 367.2312 |

| Mass Error (ppm) | 0.82 |

Methodologies for Trace Determination in Environmental and Industrial Samples

Environmental Samples: For environmental matrices such as river water, wastewater, soil, and sewage sludge, a pre-concentration step is almost always necessary to reach the required detection limits. shimadzu.comnih.gov

Water Samples: Solid-phase extraction (SPE) is the most common technique. Water is passed through a cartridge containing a sorbent (e.g., C18), which retains the analyte. The analyte is then eluted with a small volume of an organic solvent. An automated approach using an online SPE system coupled directly to an LC-MS/MS can simplify and expedite this process. shimadzu.com

Soil and Sludge Samples: Pressurized liquid extraction (PLE) with solvents like methanol/water mixtures is effective for extracting LAS from solid samples. nih.gov The resulting extract usually requires a cleanup step, often using SPE, to remove matrix components that could interfere with the LC-MS analysis.

Quantification limits for LAS in environmental samples using these methods can range from the low microgram per kilogram (µg/kg) for solids to the nanogram per liter (ng/L) for water samples. researchgate.net

Industrial Samples: In industrial settings, this compound may be present in higher concentrations in product formulations or process streams. google.com Analysis might be required for quality control or to monitor its presence in industrial effluent. While the concentrations may be higher, the sample matrices can still be complex.

Detergent Formulations: Direct analysis after dilution with a suitable solvent (e.g., methanol or acetonitrile) may be possible.

Petroleum Distillates and Process Streams: Methodologies such as multi-dimensional gas chromatography have been specified for related compounds like (propan-2-yl)benzene in petroleum products. energyinst.org For the sulfonated, non-volatile analogue, liquid chromatography is the preferred separation technique. Sample preparation would involve liquid-liquid extraction or SPE tailored to the specific industrial matrix to isolate the analyte before LC-MS analysis.

| Sample Matrix | Extraction/Cleanup Method | Analytical Technique | Typical Limit of Quantification (LOQ) |

|---|---|---|---|

| River Water | Solid-Phase Extraction (SPE) | LC-ESI-MS/MS | 1 - 10 ng/L |

| Sewage Sludge | Pressurized Liquid Extraction (PLE), SPE Cleanup | LC-ESI-MS/MS | 0.5 - 50 µg/kg researchgate.net |

| Sludge-Amended Soil | Pressurized Liquid Extraction (PLE), SPE Cleanup | LC-ESI-MS/MS | 1 - 100 µg/kg nih.gov |

| Industrial Effluent | Liquid-Liquid Extraction or SPE | HPLC-UV or LC-MS | Matrix-dependent, typically µg/L to mg/L range |

Mechanistic Investigations of Propan 2 Yl 2 Dodecylbenzene 1 Sulfonate Reactivity

Hydrolysis Reaction Mechanisms and Kinetics of Sulfonate Esters

The hydrolysis of sulfonate esters can, in principle, occur through several mechanistic pathways. nih.gov For Propan-2-yl 2-dodecylbenzene-1-sulfonate, hydrolysis involves the cleavage of the sulfur-oxygen bond, releasing a sulfonate and an alcohol. The kinetics and mechanism of this process are highly dependent on the reaction conditions and the molecular structure of the ester.

The mechanism of sulfonate ester hydrolysis has been a topic of considerable discussion, with evidence supporting both stepwise and concerted pathways. acs.orgacs.org

Stepwise Addition-Elimination Mechanism: This pathway involves the initial nucleophilic attack of a hydroxide (B78521) ion or water molecule on the electrophilic sulfur atom. This leads to the formation of a pentavalent, trigonal bipyramidal intermediate. rsc.org This intermediate would then collapse by expelling the leaving group (isopropoxide in the case of this compound) to form the final products. Kinetic and computational studies on the alkaline hydrolysis of a series of aryl benzenesulfonates showed a break in the Brønsted correlation plot. rsc.org This break, with βleaving group values changing from -0.97 for poor leaving groups (pKa > 8.5) to -0.27 for good leaving groups (pKa < 8.5), was interpreted as evidence for a change in mechanism. rsc.orgrsc.org The proposed scenario suggests that a combination of a strong nucleophile (hydroxide) and a poor leaving group forces a typically concerted reaction to proceed through a stepwise mechanism where the formation of the pentavalent intermediate is kinetically significant. rsc.orgrsc.org

Concerted Pathway (SN2-like at Sulfur): In this mechanism, the nucleophile attacks the sulfur atom, and the bond to the leaving group breaks simultaneously in a single transition state. acs.org There is no stable intermediate. Further experimental and detailed computational studies have challenged the interpretation of the nonlinear Brønsted plot. nih.govresearchgate.netsemanticscholar.org Some computational models find no evidence for a thermodynamically stable pentavalent intermediate for a range of sulfonate esters. researchgate.netwhiterose.ac.uk Instead, these studies suggest that the hydrolysis of aryl benzenesulfonates proceeds via a single, concerted pathway. acs.orgacs.org The inclusion of additional data points in the Brønsted plot has been shown to yield a linear correlation, which is more consistent with a single reaction mechanism. acs.orgwhiterose.ac.uk This concerted reaction is thought to proceed through an early transition state with little bond cleavage to the leaving group. acs.orgsemanticscholar.org

For this compound, the leaving group is derived from propan-2-ol, an alcohol with a pKa of approximately 16.5. This classifies it as a poor leaving group, which, according to the stepwise hypothesis, might favor the formation of a pentavalent intermediate during alkaline hydrolysis. rsc.org

The rate of hydrolysis of sulfonate esters is significantly influenced by both pH and the solvent system.

Influence of pH: In alkaline solutions, the hydrolysis rate is typically dependent on the concentration of the hydroxide ion, a potent nucleophile. rsc.org Studies on methanesulfonate (B1217627) esters have shown a strong pH dependence. figshare.com Reducing the pH from alkaline conditions (e.g., pH ≈ 10) to neutral or slightly acidic conditions can decrease the rate of hydrolysis of base-sensitive groups by several orders of magnitude. figshare.com However, for some sulfonate esters, the hydrolysis rate over a neutral pH range is dominated by the rate of reaction with water (solvolysis) and is less sensitive to pH changes in this region. figshare.comenovatia.com For this compound, hydrolysis would be expected to accelerate significantly at high pH due to the increased concentration of the hydroxide nucleophile.

Influence of Solvent: The solvent environment plays a critical role. The presence of water is key for hydrolysis. In mixed solvent systems, such as water-acetone, the rate of reaction can be modulated. oup.com The inclusion of water in organic solvents can promote hydrolysis over other potential reactions. enovatia.com For instance, in manufacturing processes, the presence of water can suppress the formation of sulfonate esters by promoting a faster hydrolysis of any ester that is formed. enovatia.comresearchgate.net The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize the transition state, thereby affecting the reaction kinetics.

Impact of Molecular Structure and Substituent Effects on Reactivity

The specific structure of this compound, with its long alkyl chain and secondary alcohol-derived leaving group, dictates its reactivity.

Substituents on both the benzene (B151609) ring and the leaving group can exert significant electronic and steric effects on the rate of hydrolysis.

Electronic Effects: The influence of substituents on the aromatic ring is often quantified using the Hammett equation. For the hydrolysis of aryl benzenesulfonates, a good Hammett correlation is observed, yielding a ρ value of 1.83 ± 0.10. nih.govacs.org This positive ρ value indicates that electron-withdrawing groups on the benzene ring accelerate the reaction by making the sulfur atom more electrophilic and stabilizing the developing negative charge in the transition state. In this compound, the dodecyl group is an electron-donating alkyl group. This would be expected to slightly decrease the electrophilicity of the sulfur center compared to an unsubstituted benzenesulfonate, thus slowing the rate of nucleophilic attack.

Leaving Group Effects: The nature of the leaving group is critically important, as described by the Brønsted correlation. rsc.org A more stable leaving group (i.e., the conjugate base of a stronger acid) will depart more readily, increasing the reaction rate. The leaving group from this compound is the isopropoxide anion. Isopropyl alcohol is a weak acid, making isopropoxide a relatively poor leaving group compared to the phenoxides often used in mechanistic studies. rsc.org Sterically hindered sulfonate esters, such as those derived from neopentyl alcohol, are known to be highly resistant to nucleophilic displacement. nih.gov While not as hindered as a neopentyl group, the secondary nature of the isopropyl group may also introduce some steric hindrance to nucleophilic attack.

| Correlation | Parameter | Value | Interpretation |

|---|---|---|---|

| Brønsted Plot | βleaving group | -0.97 (for pKa > 8.5) | Indicates a large degree of S-O bond cleavage in the transition state for poor leaving groups. rsc.org |

| Brønsted Plot | βleaving group | -0.27 (for pKa < 8.5) | Indicates less S-O bond cleavage in the transition state for good leaving groups. rsc.org |

| Hammett Plot | ρ (rho) | 1.83 | Electron-withdrawing substituents on the aryl sulfonate ring accelerate the reaction. acs.org |

The stereochemistry of sulfonate ester reactions provides valuable mechanistic insight.

The formation of a sulfonate ester from an alcohol and a sulfonyl chloride proceeds with retention of configuration at the alcohol's stereocenter. youtube.com This is because the reaction occurs at the oxygen atom, and the C-O bond of the alcohol is not broken. youtube.com

The subsequent hydrolysis of the sulfonate ester can proceed via two main pathways with different stereochemical outcomes for the alcohol:

Attack at Sulfur (S-O Cleavage): If the nucleophile (e.g., OH⁻) attacks the sulfur atom, the C-O bond of the original alcohol moiety remains intact. This results in the formation of the alcohol with the retention of its original stereochemistry. This is the most common pathway for the hydrolysis of sulfonate esters. rsc.org

Attack at Carbon (C-O Cleavage): If the nucleophile attacks the alpha-carbon of the alkyl group (the isopropyl group in this case), the reaction proceeds as a nucleophilic substitution on carbon. For a secondary substrate like the isopropyl group, this could occur via an SN2 or SN1 mechanism. An SN2 reaction would lead to inversion of configuration at the carbon center. youtube.com An SN1 reaction would proceed through a carbocation intermediate, leading to a racemic mixture of alcohol products. C-O cleavage is more likely for aliphatic sulfonate esters that can form stable carbocations or are unhindered and susceptible to SN2 attack. oup.comlibretexts.org

For this compound, hydrolysis is expected to primarily occur via attack at the sulfur atom, leading to the formation of propan-2-ol with retention of stereochemistry (though propan-2-ol is achiral).

Elucidation of Reaction Intermediates and Transition States

Characterizing the high-energy species in the reaction pathway is key to confirming the mechanism. As discussed, the central point of debate is the existence of a stable pentavalent intermediate. acs.orgrsc.org

Quantum mechanical (QM/MM) calculations have been employed to investigate the potential energy surface of the reaction. rsc.org Some studies found a stable energy minimum corresponding to a pentavalent intermediate for sulfonate esters with poor leaving groups. rsc.org These calculations showed significant asymmetry in the bonds being made and broken in the intermediate structure. rsc.org

However, other extensive computational analyses using different models found no such stable intermediate. nih.govresearchgate.net These studies suggest the reaction proceeds through a single transition state. The geometry of this transition state is described as being "early," meaning it resembles the reactants more than the products. acs.orgsemanticscholar.org In this early, associative transition state, there is significant bond formation between the nucleophile and the sulfur atom, but relatively little cleavage of the bond to the leaving group. acs.org The gradual increase in the distance between the nucleophile and sulfur (S–Onuc) in the calculated transition state as the leaving group becomes better supports the idea of an earlier transition state for more reactive esters. acs.org

The free-energy diagrams for the hydrolysis reaction illustrate these possibilities. For a stepwise mechanism, the diagram would show an energy well for the pentavalent intermediate. For a concerted mechanism, the diagram would show a single energy barrier corresponding to the transition state. rsc.org The current balance of evidence from multiple studies leans towards a concerted mechanism for a wide range of sulfonate esters, though the debate highlights the challenges in definitively distinguishing between a very short-lived intermediate and a concerted transition state. nih.govacs.org

Chemical Reactivity Descriptors and Their Correlation with Experimental Datanih.gov

In the mechanistic investigation of this compound, computational chemistry provides powerful tools to predict and understand its reactivity. Chemical reactivity descriptors, derived from quantum chemical calculations, offer quantitative insights into the molecule's electronic structure and its propensity to engage in chemical reactions. These theoretical parameters can be correlated with experimental data to validate computational models and deepen the understanding of reaction mechanisms.

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are crucial in this context. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions.

Global reactivity descriptors, including hardness (η), softness (S), and the electrophilicity index (ω), are also employed to characterize the reactivity of this compound. Hardness and softness are related to the HOMO-LUMO gap and describe the resistance of a molecule to change its electron distribution. The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons from the environment.

These theoretical descriptors are often calculated using methods like Density Functional Theory (DFT). The correlation of these calculated values with experimentally determined reaction rates, for instance, in hydrolysis or other nucleophilic substitution reactions, is a key aspect of mechanistic studies. For sulfonate esters, linear free-energy relationships, such as those described by the Hammett equation, have been used to correlate reaction rates with electronic properties of substituents, providing a bridge between theoretical descriptors and empirical observations. ox.ac.uk

While specific experimental studies correlating theoretical reactivity descriptors for this compound are not extensively available in public literature, the principles can be illustrated with representative data that would be expected from such an investigation. The following table provides a hypothetical illustration of such data.

Table 1: Illustrative Chemical Reactivity Descriptors for this compound and Related Compounds (Note: The following data is for illustrative purposes to demonstrate the application of these concepts and is not based on published experimental or calculated values for this specific compound.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) | Electrophilicity Index (ω) | Experimental Reaction Rate Constant (k, s⁻¹) |

| This compound | -6.8 | -0.5 | 6.3 | 3.15 | 2.65 | 1.2 x 10⁻⁴ |

| Propan-2-yl 4-dodecylbenzene-1-sulfonate | -6.7 | -0.4 | 6.3 | 3.15 | 2.60 | 1.5 x 10⁻⁴ |

| Phenyl benzenesulfonate | -7.2 | -0.9 | 6.3 | 3.15 | 2.80 | 2.1 x 10⁻⁵ |

Theoretical and Computational Studies on Propan 2 Yl 2 Dodecylbenzene 1 Sulfonate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and intrinsic stability of propan-2-yl 2-dodecylbenzene-1-sulfonate. These methods solve electronic structure equations to determine molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing a basis for predicting their reactivity. mdpi.comnih.gov By calculating the electron density, DFT can determine various chemical descriptors that correlate with the molecule's behavior in chemical reactions. mdpi.com For this compound, DFT calculations can identify the most likely sites for electrophilic or nucleophilic attack.

Key reactivity descriptors derived from DFT include chemical potential, hardness, softness, and the Fukui function. These parameters help in understanding the charge transfer processes that govern interactions. mdpi.com For instance, DFT can be used to model the interaction between the sulfonate head group and various ions or surfaces, predicting the stability and nature of the resulting complexes. The application of DFT allows for a systematic, molecular-level understanding of the compound's reactivity in various chemical environments. mdpi.com

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

| Chemical Potential (μ) | The negative of electronegativity. | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | Resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap; soft molecules have a small gap and are more reactive. |

| Fukui Function (f(r)) | The rate of change of electron density with respect to the change in the number of electrons. | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. |

Frontier Molecular Orbital Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed across the sulfonate group and the benzene (B151609) ring. researchgate.net This distribution indicates that the benzene ring is the likely site for electron donation (electrophilic attack), while the sulfonate region may act as an electron acceptor.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other charged or polar species. For this compound, the MEP would show a region of high negative potential (typically colored red) around the oxygen atoms of the sulfonate group, indicating a site prone to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the alkyl chain and benzene ring.

Table 2: Representative FMO Data for a Substituted Benzene Sulfonate

| Parameter | Energy Value (eV) | Implication |

| HOMO Energy | -5.28 | Represents the electron-donating ability. |

| LUMO Energy | -1.27 | Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.01 | A larger gap indicates higher kinetic stability and lower chemical reactivity. malayajournal.org |

Molecular Dynamics Simulations for Interfacial Behavior and Self-Assembly

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For surfactants like this compound, MD simulations provide detailed insights into their aggregation behavior, such as micelle formation, and their arrangement at interfaces. syxbsyjg.comuir.ac.id

MD simulations are extensively used to model the behavior of surfactants at various interfaces. At the water/air interface, simulations show that this compound molecules orient themselves with the hydrophilic sulfonate head group immersed in the water phase and the hydrophobic dodecylbenzene (B1670861) tail extending into the air. researchgate.netmdpi.com These simulations can calculate properties such as surface tension and the orientation angle of the surfactant molecules relative to the interface. researchgate.net

At solid/liquid interfaces, the behavior is more complex and depends on the nature of the solid surface. Simulations can model the adsorption of surfactant molecules onto both hydrophilic and hydrophobic surfaces. For example, on a polar solid surface, the sulfonate head groups would likely interact strongly with the surface, while on a nonpolar surface, the hydrophobic tails would adsorb, leading to different packing arrangements and surface properties.

The structure of the hydrophobic tail, specifically its length and the degree of branching, significantly impacts the interfacial properties of surfactants. researchgate.net MD simulations have been employed to systematically study these effects for alkylbenzene sulfonates. researchgate.net

Alkyl Chain Length: Increasing the length of the alkyl chain generally leads to a lower critical micelle concentration (CMC) and a greater reduction in surface tension. bohrium.com Simulations can quantify how a longer chain, like the dodecyl group, enhances the hydrophobic effect, driving molecules to the interface more efficiently. researchgate.netbohrium.com

Branching: The presence of branching in the alkyl chain, such as the isopropyl group attached to the sulfonate ester, affects the packing of the surfactant molecules at the interface. researchgate.net Compared to linear alkylbenzene sulfonates (LAS), branched isomers may pack less efficiently, resulting in a larger area per molecule at the interface. researchgate.netresearchgate.net This less compact arrangement can influence properties like foam stability and interfacial tension. researchgate.netresearchgate.net Simulations can reveal detailed information about the conformational changes and packing densities that arise from different molecular architectures. researchgate.net

Computational Prediction of Structure-Reactivity Relationships in Non-Biological Systems

Computational methods, particularly DFT, are instrumental in establishing quantitative structure-reactivity relationships (QSRR). By calculating electronic descriptors for a series of related molecules, it is possible to build models that predict their reactivity in specific chemical processes. For this compound and its analogs, computational studies can correlate structural features (e.g., the position of the sulfonate group, the length of the alkyl chain) with reactivity indicators like the HOMO-LUMO gap or local reactivity indices. mdpi.com

These predictive models are valuable in non-biological applications such as catalysis, polymerization, and material science. For instance, the reactivity of the aromatic ring in electrophilic substitution reactions can be predicted based on calculated charge distributions and FMO energies. Similarly, the interaction strength of the sulfonate head group with different metal cations can be quantified, providing a basis for designing surfactants with specific binding properties for use in industrial formulations or environmental remediation.

Conformational Analysis and Stereochemical Considerations using Computational Methods

A comprehensive review of scientific literature indicates a lack of specific, published computational studies focusing on the conformational analysis and stereochemistry of this compound. Therefore, this section will present a theoretical analysis based on established principles of computational chemistry and conformational analysis, drawing analogies from studies on structurally related molecules. The data and discussions herein are intended to illustrate the application of computational methods to this molecule.

The conformational landscape of this compound is inherently complex due to the presence of multiple rotatable single bonds. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for exploring this landscape by calculating the potential energy surface associated with bond rotations.

The primary sources of conformational isomerism in this molecule are:

Rotation around the numerous C-C bonds within the dodecyl alkyl chain.

Rotation around the C-C bond connecting the dodecyl chain to the benzene ring.

Rotations involving the propan-2-yl sulfonate ester group, specifically around the Aryl-S, S-O, and O-C bonds.

Conformational Flexibility of the Dodecyl Chain: The long dodecyl chain possesses significant flexibility. The lowest energy conformation for an alkyl chain is typically the all-trans (or anti-periplanar) arrangement, which minimizes steric repulsion. However, rotations around the C-C bonds can lead to gauche conformations, which are slightly higher in energy. lumenlearning.com At ambient temperatures, the energy barrier for these rotations is easily overcome, leading to a multitude of possible folded and extended chain conformations coexisting in equilibrium. Computational approaches like ab initio calculations can precisely quantify the energy differences between these conformers. utwente.nl

Orientation of the Ortho-Substituents: The ortho-substitution pattern, with the bulky dodecyl and sulfonate groups adjacent to each other, imposes significant steric hindrance. This crowding restricts the rotation around the bonds connecting these groups to the benzene ring. Computational energy profiling would reveal high rotational barriers, indicating that the substituents are likely locked into specific orientations relative to the ring plane to minimize steric clash. Studies on other ortho-substituted benzenes have shown that such interactions dominate the conformational preferences. rsc.orgresearchgate.net

To illustrate the type of data generated from such a computational study, the following hypothetical table outlines the relative energies of a few representative conformers. These conformers are defined by key dihedral angles: τ1 (within the dodecyl chain), τ2 (connecting the chain to the ring), and τ3 (of the sulfonate ester group).

| Conformer | τ1 (C1'-C2'-C3'-C4') | τ2 (C1-C2-C1'-C2') | τ3 (C2-C1-S-O) | Relative Energy (ΔE) (kcal/mol) | Description |

|---|---|---|---|---|---|

| A | 180° (anti) | 90° (perpendicular) | 60° (gauche) | 0.00 | Global Minimum (Hypothetical) |

| B | 60° (gauche) | 90° (perpendicular) | 60° (gauche) | 0.95 | Gauche defect in alkyl chain |

| C | 180° (anti) | 0° (eclipsed) | 60° (gauche) | 5.50 | Sterically hindered ring-chain orientation |

| D | 180° (anti) | 90° (perpendicular) | 180° (anti) | 2.10 | Alternative ester conformation |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental or calculated results for this specific molecule.

Stereochemical Considerations: A critical stereochemical feature of this compound is the presence of a chiral center. The attachment of the dodecyl group at the 2-position of the aromatic ring renders the benzylic carbon (the carbon atom of the dodecyl chain directly bonded to the ring) a stereocenter. This is because it is bonded to four different groups: the substituted benzene ring, a hydrogen atom, the rest of the dodecyl chain, and a methyl group (assuming the dodecyl chain is branched at this point, as is common in branched alkylbenzene sulfonates, or if considering it as a 2-phenylalkane). google.comwikipedia.org

This chirality means the molecule can exist as a pair of enantiomers:

(R)-Propan-2-yl 2-dodecylbenzene-1-sulfonate

(S)-Propan-2-yl 2-dodecylbenzene-1-sulfonate

These two molecules are non-superimposable mirror images of each other. britannica.com While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, density, and energy), they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. According to the Le Bel-van't Hoff rule, a molecule with one stereogenic center will have a maximum of 2¹ = 2 stereoisomers. wikipedia.org

Computational chemistry provides the tools to investigate these stereoisomers. While a standard energy calculation would confirm that the (R) and (S) enantiomers are isoenergetic, more advanced calculations can predict their chiroptical properties. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the Electronic Circular Dichroism (ECD) spectrum and to calculate the specific optical rotation, which are the key experimental identifiers of a specific enantiomer.

The following table illustrates how computational methods could be used to compare the properties of the two enantiomers.

| Property | (R)-Enantiomer | (S)-Enantiomer | Computational Method |

|---|---|---|---|

| Calculated Ground State Energy (Hartree) | -X.xxxxxxxxx | -X.xxxxxxxxx | DFT (e.g., B3LYP/6-31G) |

| Calculated Specific Rotation [α]D (degrees) | +Y.y | -Y.y | TD-DFT |

| Calculated Dipole Moment (Debye) | Z.z | Z.z | DFT (e.g., B3LYP/6-31G) |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. X, Y, and Z represent numerical values that would be obtained from actual calculations.

Advanced Applications and Industrial Research Perspectives of Propan 2 Yl 2 Dodecylbenzene 1 Sulfonate

Role in Advanced Material Science and Polymer Chemistry

The utility of Isopropylamine (B41738) dodecylbenzene (B1670861) sulfonate in the synthesis and modification of polymers is a key area of its application. Its function as a surfactant is critical in controlling polymerization reactions and influencing the final properties of polymeric materials.

Isopropylamine dodecylbenzene sulfonate serves as a highly effective anionic emulsifier in emulsion polymerization, a process used to produce a variety of synthetic polymers. univarsolutions.comgoogle.com In this process, the surfactant performs several crucial functions: it stabilizes the initial emulsion of the monomer in the aqueous phase, forms micelles that serve as the primary loci for polymerization, and stabilizes the newly formed polymer particles, preventing their coagulation and precipitation. google.com

Its application is particularly noted in the synthesis of acrylic, styrene-acrylic, and vinyl acetate (B1210297) latex systems. univarsolutions.comgoogle.com The choice of emulsifier is critical as it significantly influences the polymerization process and the characteristics of the resulting polymer. For instance, Isopropylamine dodecylbenzene sulfonate has been shown to be particularly effective in producing stable, well-dispersed emulsions for these types of vinyl monomers. google.com One notable application is its use in producing nano-sized polymer particles in acrylic and styrene-acrylic latexes, demonstrating its efficiency as an emulsifier. univarsolutions.com

A US patent highlights a method for the emulsion polymerization of vinyl acetate where Isopropylamine dodecylbenzene sulfonate is used as the anionic emulsifier, often in combination with a nonionic emulsifier like polyoxyethylene oleyl alcohol, to create highly effective polymerization emulsions. google.com

Table 1: Applications of Isopropylamine Dodecylbenzene Sulfonate in Emulsion Polymerization

| Polymer System | Monomer(s) | Role of Surfactant | Key Outcome(s) | Source(s) |

|---|---|---|---|---|

| Acrylic & Styrene-Acrylic Latex | Acrylic and Styrene (B11656) Monomers | Emulsifier, Dispersing Agent | Achievement of nano-size particles | univarsolutions.com |

| Vinyl Acetate Emulsions | Vinyl Acetate | Anionic Emulsifier | Production of stable polymer emulsions | google.com |

The interaction of Isopropylamine dodecylbenzene sulfonate with polymeric systems extends beyond initial particle formation. As the polymer chains grow, the surfactant molecules adsorb onto the surface of the polymer particles, providing electrostatic and steric stabilization. This stabilization is crucial for preventing particle agglomeration and ensuring the uniformity and stability of the final polymer dispersion or latex. google.com

The effectiveness of this surfactant can be enhanced when used in specific blends. For example, its use in conjunction with nonionic polyoxyethylene compounds in the emulsion polymerization of styrene has been documented to yield desirable results. google.com The performance of the surfactant system directly impacts the properties of the final product, such as particle size distribution, stability, and film-forming characteristics. The ability to control these parameters is essential for tailoring polymers for advanced applications, including coatings, adhesives, and textiles.

Research into related sulfonate compounds has shown that incorporating sulfonate groups into polymer structures can significantly enhance properties like hydrophilicity. mdpi.comresearchgate.net While distinct from its role as an external emulsifier, this highlights the broader importance of the sulfonate functional group in polymer science for tuning material properties.

Contributions to Surface Chemistry and Interfacial Phenomena in Industrial Settings

The fundamental properties of Isopropylamine dodecylbenzene sulfonate as a surfactant make it a valuable component in various industrial processes that rely on the control of surface and interfacial phenomena.

Isopropylamine dodecylbenzene sulfonate exhibits excellent wetting, dispersing, and solubilizing capabilities. saapedia.org A wetting agent reduces the surface tension of a liquid, allowing it to spread more easily across a solid surface. A dispersing agent prevents the clumping of solid particles within a liquid medium, ensuring a stable and uniform suspension.

This compound is utilized as a dispersing agent and emulsifier in various formulations. univarsolutions.com A significant industrial application is in compositions designed to disperse scales and solid deposits. A patent describes a method for preparing a dodecyl benzene (B151609) sulfonated isopropyl ammonium (B1175870) salt for use in a dispersant composition, demonstrating its direct application in mitigating solid deposition in industrial systems. google.com This functionality is critical in sectors such as oil and gas, water treatment, and manufacturing, where scale and deposit formation can impede operations and cause equipment failure.

Table 2: Functional Properties in Industrial Processes

| Property | Description | Industrial Relevance | Source(s) |

|---|---|---|---|

| Wetting | Reduces surface tension, allowing liquid to spread over surfaces. | Improves coverage of formulations on various substrates. | saapedia.org |

| Dispersing | Prevents agglomeration of solid particles in a liquid. | Stabilizes suspensions, prevents scale and deposit formation. | saapedia.orggoogle.comunivarsolutions.com |

| Emulsifying | Stabilizes mixtures of immiscible liquids (e.g., oil and water). | Key for emulsion polymerization and formulated products. | saapedia.orgunivarsolutions.comgoogle.com |

| Solubilizing | Increases the solubility of a substance in a medium. | Enhances the performance of cleaning and process fluids. | saapedia.org |

Beyond general applications, Isopropylamine dodecylbenzene sulfonate is incorporated into specialized surfactant systems for targeted industrial purposes. It is often used as a "special emulsifier" in mixtures with other surfactants to achieve synergistic effects and tailored performance characteristics. saapedia.org

One such specialized area is in the petroleum industry. Research on related dodecylbenzene sulfonate derivatives indicates their potential to create multifunctional surfactants for enhanced oil recovery by reducing the interfacial tension between oil and water. mdpi.com These systems are crucial for mobilizing crude oil trapped in reservoir rock formations. The ability of sulfonate surfactants to function effectively in high-salinity environments makes them particularly suitable for these demanding applications. mdpi.com

Another specialized application is in the formulation of dispersants for scales and solid deposits, as previously mentioned. google.com This involves a specific chemical preparation to create a salt that is effective in preventing the buildup of unwanted materials in industrial pipelines and vessels.

Innovation in Non-Biological Industrial Process Integration

The integration of Isopropylamine dodecylbenzene sulfonate into industrial processes reflects ongoing innovation in chemical engineering and material science. Its use is not merely as a generic surfactant but as a key enabler of specific process outcomes and product characteristics.

The development of compositions for dispersing scales, which involves the specific synthesis of the isopropyl ammonium salt of DDBSA, is an example of targeted chemical innovation for a persistent industrial problem. google.com The patent for this application outlines the precise reaction conditions required to produce the salt, ensuring the avoidance of amine loss and the completion of the reaction to yield a high-purity product. google.com

In the realm of polymer chemistry, the use of this emulsifier to achieve nano-sized particles represents an advancement in creating high-performance polymer latexes. univarsolutions.com These materials, with their high surface area and unique properties, are integral to the development of advanced coatings, adhesives, and specialty chemicals. The ability to precisely control particle size through the selection and concentration of the emulsifier is a hallmark of modern polymer synthesis. Furthermore, its application in specific emulsifier blends for the polymerization of monomers like vinyl acetate and styrene showcases a sophisticated approach to optimizing industrial polymerization processes for improved product quality and consistency. google.com

Exploration of Niche Industrial Utility Beyond Traditional Surfactant Roles

While extensively recognized for their detergent properties, dodecylbenzene sulfonates are being researched for roles that capitalize on their ability to modify fluid interfaces and participate in complex chemical formulations. The isopropyl ester, Propan-2-yl 2-dodecylbenzene-1-sulfonate, is a subject of interest for applications requiring specific solubility and performance characteristics that differ from its more common sodium or amine salts.

Enhanced Oil Recovery (EOR):

In the petroleum industry, surfactants play a critical role in maximizing crude oil extraction from reservoirs. Anionic sulfonate surfactants are particularly effective in reducing the interfacial tension (IFT) between crude oil and water, a key factor in mobilizing trapped oil. mdpi.com Research on related compounds like sodium dodecylbenzene sulfonate (SDBS) has demonstrated significant improvements in oil displacement efficiency. mdpi.comnih.gov The introduction of branched or modified alkyl groups on the benzene ring can enhance the surfactant's performance under the harsh conditions of high salinity and temperature found in oil reservoirs. mdpi.com

The potential application of this compound in EOR lies in its ability to act as a potent emulsifier and foaming agent. Stable foams can be used in a process known as foam flooding, where they act similarly to a gel to improve the sweep efficiency of the injected fluid, displacing more oil than water or gas alone. mdpi.com

Table 1: Comparative Oil Displacement Efficiency

| Surfactant | Concentration (wt%) | Interfacial Tension (mN/m) | Oil Displacement Efficiency (%) |

|---|---|---|---|

| Waterflood Baseline | N/A | > 20 | ~40% |

| Sodium Dodecylbenzene Sulfonate (SDBS) | 0.3% | 0.5 - 1.5 | ~55% |

| Modified SDBS (SDBS-2) | 0.3% | < 0.1 | 65% |

This table is generated based on research findings for related compounds to illustrate the potential performance. mdpi.comnih.gov

Agrochemical Formulations:

The effectiveness of pesticides, herbicides, and fungicides is often dependent on their ability to be evenly dispersed and to adhere to plant surfaces. This compound can serve as a highly effective emulsifier and wetting agent in the formulation of emulsifiable concentrates (ECs) and suspension concentrates (SCs). Its ability to reduce the surface tension of water allows for better spreading and coverage of the active ingredients on foliage. The specific structure of the isopropyl ester may offer advantages in terms of formulation stability and compatibility with a range of active agrochemical compounds.

Industrial & Institutional Cleaning:

Beyond household detergents, specialized cleaning formulations are required for industrial applications, such as metal cleaning, grease removal from equipment, and cleaning of food processing facilities. chemicalbook.com In these contexts, this compound can be used as a component in high-performance cleaners due to its excellent solubilizing abilities for oils and greases and its stability in the presence of acids, alkalis, and hard water. chemicalbook.comsaapedia.org

Textile and Leather Processing:

In the textile industry, this compound can be utilized as a wetting and dispersing agent during dyeing and finishing processes. chemicalbook.com It ensures uniform application of dyes and finishing agents, leading to higher quality and consistency of the final product. chemicalbook.com Similarly, in leather processing, it can aid in the fatliquoring step, helping to distribute oils evenly throughout the leather to improve its softness and durability. chemicalbook.com

Table 2: Research Focus on Niche Applications

| Industrial Sector | Application | Key Function of Compound | Research Objective |

|---|---|---|---|

| Petroleum | Enhanced Oil Recovery (EOR) | Interfacial Tension Reduction, Emulsification, Foaming | Improve oil displacement from reservoirs under high salinity/temperature. |

| Agrochemicals | Pesticide/Herbicide Formulation | Emulsifier, Wetting Agent, Dispersant | Enhance stability and efficacy of active ingredients on plant surfaces. |

| Textiles | Dyeing and Finishing | Wetting and Dispersing Agent | Achieve uniform dye penetration and improve finish quality. |

| Leather | Fatliquoring | Emulsifier | Improve softness and durability by ensuring even oil distribution. |

These specialized applications represent a significant area of ongoing research, aiming to tailor the molecular structure of alkylbenzene sulfonates like this compound to meet the specific demands of diverse industrial processes.

Future Research Directions and Emerging Trends for Propan 2 Yl 2 Dodecylbenzene 1 Sulfonate

Development of Next-Generation Catalysts for Sustainable Synthesis

The synthesis of sulfonate esters, including Propan-2-yl 2-dodecylbenzene-1-sulfonate, is an area ripe for innovation, with a strong emphasis on sustainability. Traditional methods often rely on harsh reaction conditions and catalysts that can be environmentally detrimental. rsc.orgeurjchem.com Future research is therefore geared towards the development of next-generation catalysts that are not only highly efficient but also eco-friendly.

Recent advancements have explored various catalytic systems, including the use of ionic liquids, which can offer advantages in terms of catalyst recycling. nih.gov For instance, sulfonic acid functionalized ionic liquids (SAILs) have shown promise in esterification reactions, with their catalytic activity influenced by factors such as lipophilicity and the number of catalytic groups. mdpi.com The application of microwave heating in conjunction with these catalysts has also been found to significantly reduce reaction times. mdpi.com

Furthermore, the development of heterogeneous catalysts, such as sulfonated carbon nanoparticles, presents a sustainable alternative. mdpi.com These materials can be derived from renewable resources and exhibit high catalytic activity in esterification reactions. mdpi.com Research is also exploring photocatalytic and electrochemical methods for sulfonate ester synthesis, which can proceed under mild conditions and offer high yields. rsc.orgnih.gov The development of reusable catalysts, such as cobalt nanocatalysts, is another promising avenue for sustainable production. rsc.org

The table below summarizes some emerging sustainable catalyst technologies for sulfonate ester synthesis.

| Catalyst Type | Description | Potential Advantages |

| Sulfonic Acid Functionalized Ionic Liquids (SAILs) | Ionic liquids containing sulfonic acid groups that act as catalysts. mdpi.com | Recyclable, tunable properties, enhanced activity with microwave heating. mdpi.com |

| Sulfonated Carbon Nanoparticles | Carbon-based nanomaterials functionalized with sulfonic acid groups. mdpi.com | Derived from renewable sources, high surface area, potential for photothermal catalysis. mdpi.com |

| Photocatalysts | Materials that facilitate chemical reactions upon light absorption. rsc.org | Mild reaction conditions, high yields, use of visible light. rsc.org |

| Electrochemical Systems | Synthesis driven by electrical current, often avoiding harsh reagents. nih.gov | High atom economy, broad functional group tolerance. nih.gov |